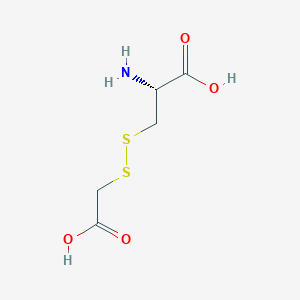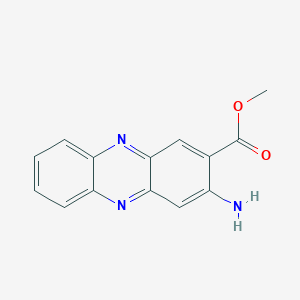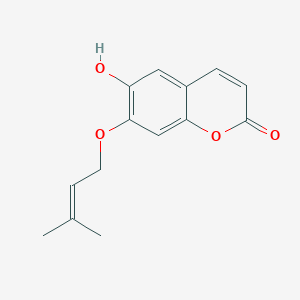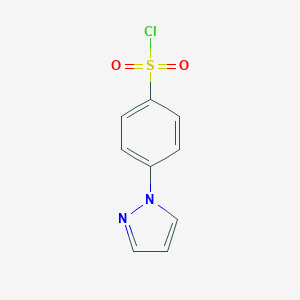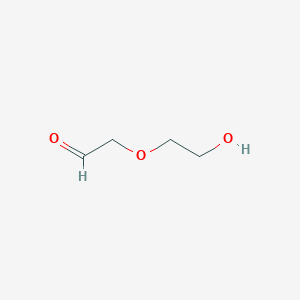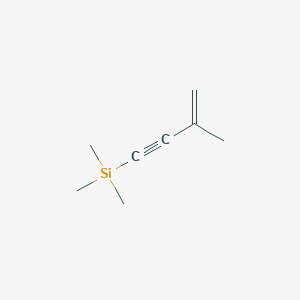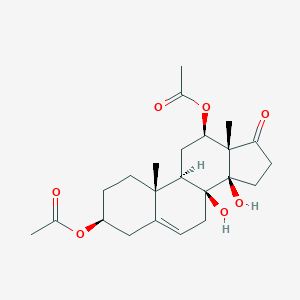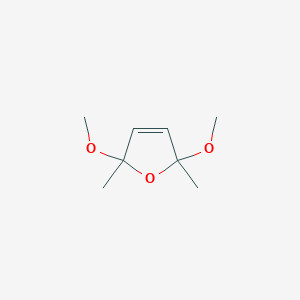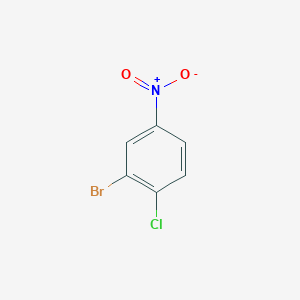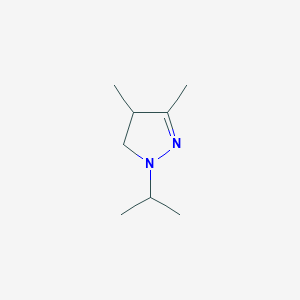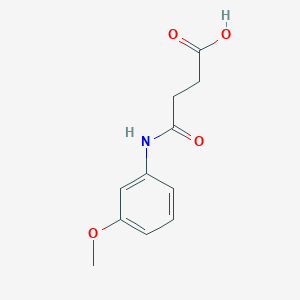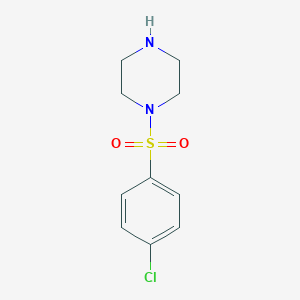
Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate, also known as muscalure, is a pheromone produced by the male housefly. It is used as a lure to attract female houseflies for the purpose of population control. Muscalure has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
Muscalure acts as a pheromone, which is a chemical signal that is used to communicate between individuals of the same species. In the case of Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate, it is used by male houseflies to attract female houseflies for mating. The exact mechanism of action of Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate is not fully understood, but it is believed to involve the activation of specific receptors in the antennae of female houseflies.
生化学的および生理学的効果
Muscalure has been shown to have a variety of biochemical and physiological effects on female houseflies. It has been shown to stimulate the production of sex pheromones in female houseflies, which increases their attractiveness to males. It has also been shown to affect the behavior of female houseflies, causing them to become more active and more likely to mate.
実験室実験の利点と制限
Muscalure has several advantages for use in lab experiments. It is a highly specific chemical that only affects houseflies, which makes it useful for studying the behavior and physiology of these insects. It is also a relatively simple molecule, which makes it easy to synthesize and study. However, Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate has several limitations for lab experiments. It is difficult to obtain in large quantities, which can make it expensive to use. In addition, it is difficult to control the release of Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate in lab experiments, which can make it difficult to study its effects.
将来の方向性
There are several future directions for the study of Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate. One area of research is the development of new methods for synthesizing Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate, which could lead to more efficient and cost-effective production of this chemical. Another area of research is the development of new methods for using Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate to control insect populations, including the development of new traps and lures. Finally, there is potential for the use of Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate as a chemical communication tool in other species, which could have applications in agriculture and pest control.
合成法
Muscalure can be synthesized using a variety of methods, including chemical synthesis and biotechnology. Chemical synthesis involves the use of chemical reactions to create the molecule, while biotechnology involves the use of living organisms to produce the molecule. The most common method for synthesizing Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate is through chemical synthesis, which involves the reaction of 2,4,6-trimethylheptanal with methanol and a strong acid catalyst.
科学的研究の応用
Muscalure has been extensively studied for its use in the control of housefly populations. It is used as a lure in traps to attract female houseflies, which are then killed or sterilized to reduce the population. Muscalure has also been studied for its potential use in the control of other insect populations, including mosquitoes and fruit flies. In addition, Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate has been studied for its potential use as a chemical communication tool in other species.
特性
CAS番号 |
18450-81-2 |
|---|---|
製品名 |
Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate |
分子式 |
C13H26O2 |
分子量 |
214.34 g/mol |
IUPAC名 |
methyl (2S,4S,6R)-2,4,6-trimethylnonanoate |
InChI |
InChI=1S/C13H26O2/c1-6-7-10(2)8-11(3)9-12(4)13(14)15-5/h10-12H,6-9H2,1-5H3/t10-,11+,12+/m1/s1 |
InChIキー |
NCJWARDEMBIBPL-WOPDTQHZSA-N |
異性体SMILES |
CCC[C@@H](C)C[C@H](C)C[C@H](C)C(=O)OC |
SMILES |
CCCC(C)CC(C)CC(C)C(=O)OC |
正規SMILES |
CCCC(C)CC(C)CC(C)C(=O)OC |
同義語 |
[2S,4S,6R,(+)]-2,4,6-Trimethylnonanoic acid methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B99138.png)
